molecular formula C16H37NO4S B1606067 Tributylethylammonium ethyl sulphate CAS No. 68052-51-7

Tributylethylammonium ethyl sulphate

Cat. No.: B1606067
CAS No.: 68052-51-7
M. Wt: 339.5 g/mol
InChI Key: GELDODMEEMXBIV-UHFFFAOYSA-M
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Description

Tributylethylammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C16H37NO4S . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and its solubility in water, making it useful in a range of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylethylammonium ethyl sulphate can be synthesized through the reaction of tributylamine with diethyl sulfate. The reaction typically occurs at ambient temperature and is exothermic. The general reaction conditions involve a molar ratio of nearly 1:1 between the amine and the alkyl sulfate. A minimal excess of amine is applied when diethyl sulfate is used as the alkylating starting material .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carefully controlled to ensure the purity and yield of the product. Volatile compounds are removed under vacuum conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tributylethylammonium ethyl sulphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions typically occur under mild conditions.

    Oxidation: Strong oxidizing agents can be used, but these reactions are less frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

Tributylethylammonium ethyl sulphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bromide
  • Tetrabutylammonium chloride
  • Tetrabutylammonium hydrogen sulfate

Uniqueness

Tributylethylammonium ethyl sulphate is unique due to its specific combination of butyl and ethyl groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

IUPAC Name

ethyl sulfate;tributyl(ethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N.C2H6O4S/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-2-6-7(3,4)5/h5-14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELDODMEEMXBIV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CCCC)CCCC.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071046
Record name Tributylethylammonium ethyl sulphate
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Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68052-51-7
Record name 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
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Record name 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
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Record name 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
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Record name Tributylethylammonium ethyl sulphate
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Record name Tributylethylammonium ethyl sulphate
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Record name Tributylethylammonium ethyl sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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